1192U90, chemically known as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride, is a synthetic compound developed for its potential antipsychotic properties. It is classified as a mixed antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, while also functioning as an agonist at the serotonin 5-HT1A receptor. This unique receptor profile suggests that 1192U90 may effectively address both positive and negative symptoms of schizophrenia without the typical side effects associated with conventional antipsychotic medications, such as extrapyramidal symptoms and agranulocytosis .
The chemical reactivity of 1192U90 is primarily characterized by its interactions with various neurotransmitter receptors in the central nervous system. The compound demonstrates significant binding affinities to the following receptors:
These interactions suggest that the compound can modulate neurotransmission effectively, potentially leading to therapeutic effects in mood and psychotic disorders .
In preclinical studies, 1192U90 exhibited promising biological activity indicative of its antipsychotic potential. It demonstrated efficacy in various animal models predictive of antipsychotic effects. For instance, it produced significant antagonism of apomorphine-induced climbing behavior in rats, a common test for antipsychotic activity, with an effective dose (ED50) of approximately 7.9 mg/kg . Additionally, it showed minimal liability for inducing extrapyramidal symptoms compared to standard antipsychotics like clozapine and risperidone .
The detailed synthetic pathway has been optimized to yield high purity and good yields of the target compound .
1192U90 has been primarily investigated for its applications in treating schizophrenia and other mood disorders due to its unique pharmacological profile. Its ability to act on multiple neurotransmitter systems positions it as a potential candidate for addressing treatment-resistant cases where traditional therapies fail. Moreover, ongoing research may expand its application into anxiety disorders given its serotonergic activity .
Interaction studies have shown that 1192U90's pharmacological effects are mediated through its binding to various receptors in the brain. The compound's dual action on serotonin and dopamine receptors suggests a complex interplay that could lead to enhanced therapeutic outcomes while minimizing side effects commonly associated with single-target drugs . Further studies are needed to fully elucidate these interactions and their implications for clinical use.
Several compounds share structural or functional similarities with 1192U90, including:
Compound Name | Class | Receptor Affinity (Ki nM) | Notable Properties |
---|---|---|---|
Clozapine | Atypical Antipsychotic | D2: 22, 5-HT2: ~12 | Effective for treatment-resistant schizophrenia but associated with agranulocytosis |
Risperidone | Atypical Antipsychotic | D2: ~0.8, 5-HT2: ~10 | Strong D2 antagonist with lower risk of EPS but potential metabolic side effects |
Quetiapine | Atypical Antipsychotic | D2: ~30, 5-HT2: ~10 | Broad spectrum of activity but sedation is a common side effect |
Levomilnacipran | Antidepressant | N/A | Primarily a norepinephrine reuptake inhibitor with some serotonergic activity |
Uniqueness of 1192U90: